molecular formula C6H4Cl2 B151393 1,4-Dichlorobenzene-d4 CAS No. 3855-82-1

1,4-Dichlorobenzene-d4

Cat. No.: B151393
CAS No.: 3855-82-1
M. Wt: 151.02 g/mol
InChI Key: OCJBOOLMMGQPQU-RHQRLBAQSA-N
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Description

1,4-Dichlorobenzene-d4 is a deuterated form of 1,4-dichlorobenzene, where four hydrogen atoms are replaced by deuterium atoms. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. The chemical formula for this compound is C6D4Cl2, and it has a molecular weight of 151.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichlorobenzene-d4 is typically synthesized by reacting 1,4-dichlorobenzene with deuterated reagents. One common method involves the reaction of 1,4-dichlorobenzene with deuterated sodium hydroxide (NaOD) in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures. The reaction is usually carried out at temperatures ranging from 60°C to 70°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents in large reactors, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichlorobenzene-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichlorobenzene-d4 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,4-Dichlorobenzene-d4 is primarily related to its use as an isotopic tracer in various analytical techniques. The deuterium atoms in the compound provide distinct signals in NMR spectroscopy, allowing researchers to track the compound and its derivatives in complex mixtures. Additionally, the compound’s chemical reactivity is similar to that of 1,4-dichlorobenzene, enabling it to participate in similar chemical reactions while providing isotopic labeling .

Comparison with Similar Compounds

1,4-Dichlorobenzene-d4 can be compared with other deuterated and non-deuterated chlorobenzenes:

    1,4-Dichlorobenzene: The non-deuterated form, commonly used as a disinfectant, pesticide, and deodorant.

    1,2-Dichlorobenzene: An isomer with chlorine atoms at the 1 and 2 positions.

    1,3-Dichlorobenzene: Another isomer with chlorine atoms at the 1 and 3 positions.

The uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry and research applications.

Properties

IUPAC Name

1,4-dichloro-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJBOOLMMGQPQU-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959416
Record name 1,4-Dichloro(~2~H_4_)benzene
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Molecular Weight

151.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name 1,4-Dichlorobenzene-d4
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CAS No.

3855-82-1
Record name 1,4-Dichlorobenzene-d4
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Record name Benzene-1,2,4,5-d4, 3,6-dichloro-
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Record name 1,4-Dichloro(~2~H_4_)benzene
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Record name 3855-82-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1,4-Dichlorobenzene-d4 used as an internal standard in analyzing chlorobenzenes in water samples?

A1: Internal standards like this compound are crucial in analytical techniques like gas chromatography-mass spectrometry (GC-MS). They correct for variations during sample preparation and analysis. Since this compound is chemically similar to the target analytes (chlorobenzenes) but isotopically labeled, it exhibits similar behavior during extraction and detection. [, ] This allows researchers to accurately quantify the chlorobenzenes in the water samples by comparing their signal to the known concentration of the internal standard.

Q2: What are the advantages of using a fully automated microextraction technique coupled with programmed temperature vaporization in this context?

A2: The research highlights the use of fully automated microextraction by packed sorbent (MEPS) coupled with programmed temperature vaporization (PTV) as a sample preparation technique. [, ] This approach offers several advantages:

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